REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[CH3:10][C:11]([CH3:15])=[CH:12][CH:13]=[O:14].O>O1CCCC1.[Cu]Br>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]([CH3:15])([CH3:10])[CH2:12][CH:13]=[O:14])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
CC(=CC=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
copper(I) bromide
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
where it is stirred for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise during a 1.5 hour period
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mixture temperature below -10° C
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
EXTRACTION
|
Details
|
extracted with two 200 mL portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure to a residue
|
Type
|
ADDITION
|
Details
|
The appropriate product-containing fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CC=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |